Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl-
Description
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanamide backbone with a 4-chlorophenoxy group and a 2,4-difluorophenyl group attached to it. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
61887-31-8 |
|---|---|
Molecular Formula |
C16H14ClF2NO2 |
Molecular Weight |
325.74 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H14ClF2NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
MPIHOQNZPGKBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the 2,4-difluorophenyl group: The 2,4-difluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a 2,4-difluorophenyl halide.
Amidation reaction: The final step involves the amidation of the intermediate with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-(4-bromophenoxy)-N-(2,4-difluorophenyl)-2-methyl-: Similar structure with a bromine atom instead of chlorine.
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-dichlorophenyl)-2-methyl-: Similar structure with additional chlorine atoms.
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-ethyl-: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Propanamide, 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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